molecular formula C15H17N3OS B11010500 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B11010500
M. Wt: 287.4 g/mol
InChI Key: PJYHJZDWJFYBKS-UHFFFAOYSA-N
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Description

Y-27632 , belongs to a class of compounds that have garnered significant interest due to their pharmacological properties. Y-27632 is widely recognized as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . Its unique structure combines a pyridine ring, a thiazole moiety, and a cyclohexanecarboxamide backbone.

Preparation Methods

Synthetic Routes:: The synthetic route to Y-27632 involves several steps, including the introduction of the pyridine and thiazole moieties. While I don’t have access to proprietary industrial methods, academic literature suggests that Y-27632 can be synthesized through multistep processes using appropriate starting materials.

Reaction Conditions:: The specific reaction conditions for Y-27632 synthesis may vary, but key steps likely involve cyclization reactions, amide bond formation, and functional group modifications.

Chemical Reactions Analysis

Reactivity:: Y-27632 undergoes various chemical reactions, including:

    Oxidation: It may be susceptible to oxidative processes.

    Reduction: Reduction reactions could modify its functional groups.

    Substitution: Substituents on the pyridine and thiazole rings may be replaced.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The major products of Y-27632 reactions depend on the specific reaction type. For instance, reduction may yield modified derivatives, while substitution could lead to various analogs.

Scientific Research Applications

Y-27632 has found applications in diverse fields:

    Cell Biology: It disrupts stress fibers in cells, impacting cell morphology and motility.

    Cancer Research: Researchers study its effects on cell cycle progression and cytokinesis.

    Drug Development: Y-27632’s kinase inhibition properties make it valuable for drug discovery.

Mechanism of Action

Y-27632 inhibits ROCK kinases by binding to their catalytic sites. It affects cellular processes involving actin cytoskeleton dynamics, cell adhesion, and migration.

Comparison with Similar Compounds

While Y-27632 is unique due to its specific ROCK inhibition, similar compounds include:

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C15H17N3OS/c19-14(11-5-2-1-3-6-11)18-15-17-13(10-20-15)12-7-4-8-16-9-12/h4,7-11H,1-3,5-6H2,(H,17,18,19)

InChI Key

PJYHJZDWJFYBKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3

Origin of Product

United States

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